molecular formula C16H18N4OS B4321372 8-amino-N-cyclopropyl-3,4-dihydro-2H-1,4-ethanothieno[2,3-b][1,5]naphthyridine-7-carboxamide

8-amino-N-cyclopropyl-3,4-dihydro-2H-1,4-ethanothieno[2,3-b][1,5]naphthyridine-7-carboxamide

Cat. No.: B4321372
M. Wt: 314.4 g/mol
InChI Key: DSYBDXGNBACXGX-UHFFFAOYSA-N
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Description

8-amino-N-cyclopropyl-3,4-dihydro-2H-1,4-ethanothieno[2,3-b][1,5]naphthyridine-7-carboxamide: is a complex organic compound with a unique tetracyclic structure This compound is characterized by its intricate ring system, which includes a cyclopropyl group, a thia group, and a diazatetracyclo framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-amino-N-cyclopropyl-3,4-dihydro-2H-1,4-ethanothieno[2,3-b][1,5]naphthyridine-7-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the cyclopropyl group: This can be achieved through cyclopropanation reactions using diazo compounds and transition metal catalysts.

    Construction of the thia group:

    Assembly of the diazatetracyclo framework: This complex step requires the formation of multiple rings and can be accomplished through a series of cyclization reactions, often involving nitrogen-containing precursors and specific reaction conditions.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow chemistry, high-throughput screening of catalysts, and automated reaction monitoring.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitrogen atoms in the diazatetracyclo framework, potentially leading to the formation of amines or other reduced derivatives.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution reagents: Halogenating agents, nucleophiles such as amines or thiols.

Major Products Formed

    Sulfoxides and sulfones: Formed through oxidation of the thia group.

    Amines: Resulting from reduction of the diazatetracyclo framework.

    Substituted derivatives: Various products depending on the nature of the substituents introduced through substitution reactions.

Scientific Research Applications

Chemistry

    Catalysis: The compound’s unique structure makes it a potential candidate for use as a catalyst in organic reactions, particularly those involving sulfur or nitrogen atoms.

    Material Science: Its complex ring system may impart interesting properties to materials, such as enhanced stability or reactivity.

Biology and Medicine

    Drug Development: The compound’s structural features make it a potential lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Biological Probes: It can be used as a probe to study biological processes involving sulfur or nitrogen atoms.

Industry

    Chemical Synthesis: The compound can serve as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism by which 8-amino-N-cyclopropyl-3,4-dihydro-2H-1,4-ethanothieno[2,3-b][1,5]naphthyridine-7-carboxamide exerts its effects is likely related to its ability to interact with specific molecular targets. These targets may include:

    Enzymes: The compound may inhibit or activate enzymes by binding to their active sites.

    Receptors: It may interact with receptors on cell surfaces, modulating signal transduction pathways.

    DNA/RNA: Potential interactions with nucleic acids, affecting gene expression or replication processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 8-amino-N-cyclopropyl-3,4-dihydro-2H-1,4-ethanothieno[2,3-b][1,5]naphthyridine-7-carboxamide lies in its specific combination of functional groups and ring systems. The presence of the cyclopropyl group, in particular, distinguishes it from other similar compounds and may impart unique reactivity and biological activity.

Properties

IUPAC Name

5-amino-N-cyclopropyl-7-thia-1,9-diazatetracyclo[9.2.2.02,10.04,8]pentadeca-2(10),3,5,8-tetraene-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4OS/c17-12-10-7-11-13(8-3-5-20(11)6-4-8)19-16(10)22-14(12)15(21)18-9-1-2-9/h7-9H,1-6,17H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSYBDXGNBACXGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2=C(C3=CC4=C(C5CCN4CC5)N=C3S2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-amino-N-cyclopropyl-3,4-dihydro-2H-1,4-ethanothieno[2,3-b][1,5]naphthyridine-7-carboxamide
Reactant of Route 2
8-amino-N-cyclopropyl-3,4-dihydro-2H-1,4-ethanothieno[2,3-b][1,5]naphthyridine-7-carboxamide
Reactant of Route 3
Reactant of Route 3
8-amino-N-cyclopropyl-3,4-dihydro-2H-1,4-ethanothieno[2,3-b][1,5]naphthyridine-7-carboxamide
Reactant of Route 4
Reactant of Route 4
8-amino-N-cyclopropyl-3,4-dihydro-2H-1,4-ethanothieno[2,3-b][1,5]naphthyridine-7-carboxamide
Reactant of Route 5
Reactant of Route 5
8-amino-N-cyclopropyl-3,4-dihydro-2H-1,4-ethanothieno[2,3-b][1,5]naphthyridine-7-carboxamide
Reactant of Route 6
8-amino-N-cyclopropyl-3,4-dihydro-2H-1,4-ethanothieno[2,3-b][1,5]naphthyridine-7-carboxamide

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